molecular formula C7H15NO2 B554872 N-Methyl-dl-leucine CAS No. 2566-33-8

N-Methyl-dl-leucine

Cat. No. B554872
CAS RN: 2566-33-8
M. Wt: 145.2 g/mol
InChI Key: XJODGRWDFZVTKW-UHFFFAOYSA-N
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Description

N-Methyl-DL-leucine is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of N-methylated polypeptides, including N-Methyl-DL-leucine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .


Molecular Structure Analysis

The empirical formula of N-Methyl-DL-leucine is C7H15NO2 . Its molecular weight is 145.2 .


Chemical Reactions Analysis

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the synthesis of N-Methyl-DL-leucine. The polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives significantly influence this process .


Physical And Chemical Properties Analysis

N-Methyl-DL-leucine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Metabolomics and Proteomics

N-Methyl-dl-leucine plays a significant role in metabolomics and proteomics, particularly in the characterization of peptides by mass spectrometry (MS). This compound, along with its isomers L-leucine and L-isoleucine, is essential for various biological processes, including hemoglobin formation and the detection of maple syrup urine disease in newborn screening programs .

Mass Spectrometry-Based Sequencing

The differentiation of structural isomers like L-leucine, L-isoleucine, and L-allo-isoleucine is crucial in mass spectrometry-based sequencing of peptides. N-Methyl-dl-leucine can be used to study the fragmentation patterns under collision-induced dissociation tandem mass spectrometry, aiding in the accurate identification of amino acids in sequences .

Chemical Synthesis

In the field of chemical synthesis, N-Methyl-dl-leucine is utilized due to its unique structure. It serves as a building block for the synthesis of more complex molecules and can be involved in the creation of new compounds with potential pharmacological activities .

Chromatography

Chromatographic techniques often require standards or reference compounds for the separation and identification of chemical species. N-Methyl-dl-leucine can be used as a reference in the chromatographic analysis of amino acids and their derivatives .

Material Science

N-Methyl-dl-leucine’s properties make it a candidate for research in material science, particularly in the development of biomaterials. Its incorporation into polymers or other materials could enhance biocompatibility or introduce new functionalities .

Life Science Research

This compound is significant in life science research, where it may be used in studies related to amino acid metabolism, enzyme-substrate interactions, and the development of nutritional supplements due to its role as an amino acid derivative .

Pharmaceutical Applications

N-Methyl-dl-leucine has been used in the pharmaceutical industry. For example, its acetylated form, N-acetyl-dl-leucine, is an over-the-counter drug for the treatment of vertigo since 1957. This highlights the potential of N-Methyl-dl-leucine derivatives in therapeutic applications .

Analytical Research

In analytical research, N-Methyl-dl-leucine can be employed in the development of analytical methods and protocols. Its stable structure and properties make it suitable for use as a calibration standard in various analytical instruments .

Mechanism of Action

Target of Action

The primary target of N-Methyl-dl-leucine is the C-X-C motif chemokine 10 . This protein plays a crucial role in the immune response and inflammation, making it a potential target for therapeutic interventions.

Mode of Action

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .

Biochemical Pathways

N-Methyl-dl-leucine may affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway regulates cell growth and metabolism, and its activation can have significant downstream effects. The compound’s effects are believed to be mediated via its metabolic products .

Pharmacokinetics

The pharmacokinetics of N-Methyl-dl-leucine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s uptake and distribution are facilitated by MCT1 .

Result of Action

The molecular and cellular effects of N-Methyl-dl-leucine’s action are still under investigation. It is believed that the compound’s effects are mediated via its metabolic products .

Action Environment

The action of N-Methyl-dl-leucine can be influenced by various environmental factors. For instance, the compound’s uptake and metabolism may be affected by the presence of other substances in the cellular environment

Safety and Hazards

N-Methyl-DL-leucine has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

N-acetyl-l-leucine, a derivative of leucine, is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . This suggests potential future directions for the study and application of N-Methyl-DL-leucine and its derivatives.

properties

IUPAC Name

4-methyl-2-(methylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJODGRWDFZVTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321073
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylleucine

CAS RN

2566-33-8
Record name N-Methylleucine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-2-(methylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride in managing pain?

A1: The research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride functions as a calcium channel antagonist [, ]. While the specific calcium channels targeted are not explicitly mentioned in the abstracts, this mechanism suggests the compound likely inhibits the influx of calcium ions into cells. This inhibition can subsequently reduce neuronal excitability and neurotransmitter release, ultimately contributing to its efficacy in various animal models of pain.

Q2: What evidence supports the claim that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride is efficacious in treating pain?

A2: The research papers mention that this compound demonstrates efficacy in several animal models of pain [, ]. Unfortunately, the abstracts do not provide details about the specific animal models used or the types of pain studied. Further investigation into the full text of the articles is necessary to understand the specific pain conditions where this compound shows promise.

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